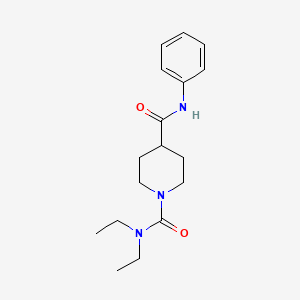

N~1~,N~1~-diethyl-N~4~-phenyl-1,4-piperidinedicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~1~,N~1~-diethyl-N~4~-phenyl-1,4-piperidinedicarboxamide, commonly known as Etidocaine, is a local anesthetic drug that is used to numb specific areas of the body during surgical procedures. It belongs to the family of amino amides and is structurally similar to Lidocaine and Bupivacaine. Etidocaine has a longer duration of action and higher potency than Lidocaine, making it an effective anesthetic agent for longer surgical procedures.

Mechanism of Action

Etidocaine works by blocking the voltage-gated sodium channels in the nerve fibers, thus preventing the transmission of pain signals to the brain. It also suppresses the release of neurotransmitters from the nerve endings, further reducing the sensation of pain.

Biochemical and Physiological Effects:

Etidocaine has been shown to have minimal systemic toxicity and is rapidly metabolized in the liver. It does not accumulate in the body, making it a safe choice for patients with liver or kidney disease. Etidocaine has been found to have minimal effects on the cardiovascular system, making it a preferred choice for patients with cardiovascular disease.

Advantages and Limitations for Lab Experiments

Etidocaine has several advantages for use in laboratory experiments. It has a long duration of action, allowing for prolonged experiments. It also has minimal systemic toxicity, making it safe for use in animal studies. However, etidocaine has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for research on etidocaine. One area of interest is the development of new formulations that improve its solubility and stability. Another area of research is the exploration of its potential use in chronic pain management. Additionally, the development of new delivery systems, such as transdermal patches, could improve the ease of administration and patient compliance. Finally, further studies on the pharmacokinetics and pharmacodynamics of etidocaine could provide valuable insights into its mechanism of action and potential uses.

Synthesis Methods

Etidocaine is synthesized by the esterification of 2,6-dimethylaniline with 1,4-piperidinedicarboxylic acid followed by the reduction of the resulting diester with diethylamine. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

Etidocaine has been extensively studied for its use as a local anesthetic in various surgical procedures, including dental, ophthalmic, and obstetric surgeries. It has also been used as a spinal anesthetic for lower limb surgeries. Etidocaine is known for its rapid onset and prolonged duration of action, making it a preferred choice for long-duration surgeries.

properties

IUPAC Name |

1-N,1-N-diethyl-4-N-phenylpiperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-3-19(4-2)17(22)20-12-10-14(11-13-20)16(21)18-15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILDTIVHSYEZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,2R*,6S*,7S*)-4-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5420376.png)

![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-2-furamide](/img/structure/B5420381.png)

![2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5420385.png)

![4-(5-{[(3-pyridin-2-ylpropyl)amino]carbonyl}pyridin-2-yl)morpholine-2-carboxamide](/img/structure/B5420390.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5420408.png)

![5-[(1-allyl-1H-indol-3-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5420439.png)

![5-allyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5420445.png)

![5-{3-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5420464.png)

![ethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5420469.png)

![N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5420472.png)

![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5420477.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420483.png)

![1-{6-[2-(4-chlorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5420489.png)